Cas no 1797889-71-4 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide)

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
- 1797889-71-4
- N-CYCLOPENTYL-1-[6-(1,2,4-TRIAZOL-1-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE
- F6456-1981
- AKOS024569185
- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide
-
- インチ: 1S/C17H23N7O/c25-17(20-14-3-1-2-4-14)13-7-9-23(10-8-13)15-5-6-16(22-21-15)24-12-18-11-19-24/h5-6,11-14H,1-4,7-10H2,(H,20,25)
- InChIKey: KOQBRXYHMSQYFV-UHFFFAOYSA-N
- SMILES: O=C(C1CCN(C2=CC=C(N3C=NC=N3)N=N2)CC1)NC1CCCC1
計算された属性
- 精确分子量: 341.19640838g/mol
- 同位素质量: 341.19640838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 448
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
- XLogP3: 1.4
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6456-1981-20μmol |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 20μl |
$118.5 | 2023-05-20 | |
Life Chemicals | F6456-1981-25mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 25mg |
$163.5 | 2023-05-20 | |
Life Chemicals | F6456-1981-10μmol |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 10μl |
$103.5 | 2023-05-20 | |
Life Chemicals | F6456-1981-1mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 1mg |
$81.0 | 2023-05-20 | |
Life Chemicals | F6456-1981-2mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F6456-1981-30mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 30mg |
$178.5 | 2023-05-20 | |
Life Chemicals | F6456-1981-3mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
Life Chemicals | F6456-1981-2μmol |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
Life Chemicals | F6456-1981-10mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 10mg |
$118.5 | 2023-05-20 | |
Life Chemicals | F6456-1981-15mg |
N-cyclopentyl-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
1797889-71-4 | 90%+ | 15mg |
$133.5 | 2023-05-20 |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide 関連文献
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamideに関する追加情報
1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide (CAS 1797889-71-4): A Comprehensive Overview
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide (CAS 1797889-71-4) is a novel heterocyclic compound that has garnered significant attention in pharmaceutical research and medicinal chemistry. This piperidine-carboxamide derivative features a unique molecular architecture combining pyridazine, 1,2,4-triazole, and cyclopentyl moieties, making it particularly interesting for drug discovery applications. The compound's structural complexity and potential biological activities position it as a valuable scaffold in the development of new therapeutic agents.
The molecular structure of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide contains several pharmacologically relevant features. The pyridazine-triazole core serves as an excellent hydrogen bond acceptor and donor, while the piperidine-carboxamide portion provides conformational flexibility and potential for target interaction. Current research suggests this compound may show promise in addressing several modern medical challenges, particularly in areas like kinase inhibition and neurological disorders, which are among the most searched topics in pharmaceutical research today.
From a synthetic chemistry perspective, CAS 1797889-71-4 represents an interesting challenge due to its multiple heterocyclic systems. The 1,2,4-triazole-pyridazine linkage in particular offers opportunities for structure-activity relationship studies. Researchers are actively investigating various synthetic routes to optimize the production of this compound, with recent publications highlighting improved yields through microwave-assisted synthesis techniques - a hot topic in contemporary organic chemistry methodologies.
The potential applications of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide are currently being explored in several therapeutic areas. Preliminary studies indicate possible activity against protein kinases, which are crucial targets in cancer research and inflammatory diseases. The compound's ability to potentially modulate these pathways has made it a subject of interest in precision medicine approaches, one of the most searched terms in current biomedical literature. Its heterocyclic pharmacophore may also offer advantages in terms of blood-brain barrier penetration, suggesting possible applications in neurodegenerative disease research.
In the context of drug discovery, the piperidine-4-carboxamide moiety present in this compound is particularly noteworthy. This structural feature is commonly found in many FDA-approved drugs and clinical candidates, making CAS 1797889-71-4 a potentially valuable intermediate or lead compound. The cyclopentyl substitution adds an interesting dimension to the molecule's steric and electronic properties, which could influence its binding characteristics to biological targets. These aspects are currently being investigated using advanced techniques like molecular docking and structure-based drug design, methodologies that consistently rank high in search queries related to modern drug development.
The physicochemical properties of 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide suggest it may have favorable drug-like characteristics. Early ADME (Absorption, Distribution, Metabolism, and Excretion) predictions indicate potential for good oral bioavailability, a crucial factor in pharmaceutical development. The compound's logP value and polar surface area appear to be within ranges typically associated with successful drug candidates, though experimental validation is ongoing. These parameters are frequently searched by medicinal chemists and pharmaceutical scientists evaluating new chemical entities.
Recent patent literature reveals growing interest in pyridazine-triazole hybrids similar to CAS 1797889-71-4, particularly for their potential in addressing unmet medical needs. The compound's unique combination of hydrogen bond acceptors and lipophilic groups makes it an attractive scaffold for further optimization. Several research groups have reported analogs of this structure in their quest to develop new treatments for conditions ranging from metabolic disorders to infectious diseases, topics that consistently appear in top searches related to drug discovery.
From a market perspective, the demand for novel heterocyclic compounds like 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide continues to grow. Pharmaceutical companies and research institutions are actively seeking innovative chemical entities to expand their pipelines, particularly in therapeutic areas with high unmet need. The compound's structural novelty and potential biological activities position it well in this competitive landscape. Custom synthesis providers have reported increasing inquiries about this and related structures, reflecting the compound's growing importance in medicinal chemistry research.
Quality control and analytical characterization of CAS 1797889-71-4 present specific challenges due to its complex structure. Advanced techniques such as HPLC-MS and NMR spectroscopy are typically employed to ensure purity and confirm identity. The compound's stability under various conditions is also an area of active investigation, with particular attention to the pyridazine-triazole linkage's robustness. These analytical aspects are crucial for researchers working with this compound and represent common search terms among quality control specialists.
Looking forward, 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide represents an exciting opportunity in medicinal chemistry. Its unique structural features and potential biological activities make it a compound worth watching in the coming years. As research progresses, we anticipate more data will emerge regarding its specific biological targets, structure-activity relationships, and potential therapeutic applications. The scientific community's growing interest in this compound is reflected in the increasing number of publications and patents mentioning related structures, suggesting CAS 1797889-71-4 and its analogs may play significant roles in future drug discovery efforts.
1797889-71-4 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-cyclopentylpiperidine-4-carboxamide) Related Products
- 1806194-16-0(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine)
- 1805305-97-8(3-(Difluoromethyl)-5-fluoro-4-(trifluoromethyl)pyridine)
- 94687-10-2(Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)
- 1805360-32-0(6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine)
- 29139-00-2(1-Naphthalenecarbonitrile, 4-acetyl-)
- 2229133-52-0(1-(4-methyloxan-4-yl)methylcyclopropane-1-carboxylic acid)
- 1017035-94-7(1-(4-bromo-2-methylphenyl)piperidin-2-one)
- 88606-96-6(Butofilolol maleate)
- 1807195-72-7(Ethyl 2-cyano-5-ethyl-4-hydroxyphenylacetate)
- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)




